Cas no 2172310-85-7 (8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane)

8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane
- 2172310-85-7
- EN300-1279321
- 8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane
-
- インチ: 1S/C11H22N2O/c1-10(2,3)9-6-13-11(14-7-9)4-5-12-8-11/h9,12-13H,4-8H2,1-3H3
- InChIKey: SKEKFXOZAMGEDB-UHFFFAOYSA-N
- SMILES: O1CC(CNC21CNCC2)C(C)(C)C
計算された属性
- 精确分子量: 198.173213330g/mol
- 同位素质量: 198.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 33.3Ų
8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279321-10000mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1279321-500mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1279321-1.0g |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1279321-100mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1279321-250mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1279321-2500mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1279321-5000mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1279321-50mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1279321-1000mg |
8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172310-85-7 | 1000mg |
$1057.0 | 2023-10-01 |
8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
8-tert-butyl-6-oxa-2,10-diazaspiro4.5decaneに関する追加情報
Comprehensive Analysis of 8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane (CAS No. 2172310-85-7): Properties, Applications, and Industry Trends
The compound 8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane (CAS No. 2172310-85-7) has garnered significant attention in pharmaceutical and chemical research due to its unique spirocyclic structure and potential applications. As a heterocyclic compound, it features both oxygen and nitrogen atoms within its rigid molecular framework, making it a valuable scaffold for drug discovery and material science. Researchers are particularly interested in its steric effects imparted by the tert-butyl group, which can influence binding affinity and metabolic stability in bioactive molecules.
Recent studies highlight the growing demand for spirocyclic compounds like 8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane in the development of central nervous system (CNS) therapeutics. Its bridged ring system mimics natural alkaloids, offering advantages in blood-brain barrier permeability—a hot topic in neurodegenerative disease research. Pharmaceutical companies are actively investigating its derivatives for GPCR-targeted drugs, a trending area in precision medicine.
From a synthetic chemistry perspective, the 6-oxa-2,10-diazaspiro core presents intriguing challenges for asymmetric catalysis and green chemistry approaches. Industry forums frequently discuss optimization of its multi-step synthesis, with particular focus on atom economy and catalytic ring-closure methods. These discussions align with the broader push toward sustainable pharmaceutical manufacturing, a key concern for ESG-conscious investors.
The compound's physicochemical properties—including its logP value and hydrogen bond acceptors/donors—make it a frequent subject in computational chemistry studies. Many researchers search for QSAR models involving similar spiroheterocycles, reflecting the industry's shift toward AI-driven drug design. Its conformational rigidity also attracts interest in crystal engineering for advanced materials.
Emerging applications in agrochemicals have expanded the market potential for 2172310-85-7. Its structural motifs show promise in developing next-generation crop protection agents with improved environmental persistence profiles. This aligns with current searches about low-ecotoxicity pesticides and biodegradable formulations in precision agriculture.
Analytical method development for 8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane remains an active area, with HPLC and LC-MS techniques dominating recent publications. The compound's chromatographic behavior and mass fragmentation patterns are frequently documented to support quality control protocols in Good Manufacturing Practice (GMP) environments.
Patent landscapes reveal increasing claims around spirocyclic derivatives containing this core structure, particularly for kinase inhibitors and ion channel modulators. These trends correlate with search volumes for targeted cancer therapies and cardiac arrhythmia treatments, indicating strong commercial interest.
In material science, the 8-tert-butyl-6-oxa-2,10-diazaspiro[4.5]decane scaffold shows potential for designing high-performance polymers with enhanced thermal stability. Its three-dimensional geometry could enable novel supramolecular architectures, a rapidly growing field in nanotechnology research.
Safety assessments indicate favorable toxicological profiles for this compound class, though researchers emphasize the need for thorough metabolite identification studies. This reflects broader industry concerns about drug metabolite safety—a frequently searched topic in regulatory science circles.
As the pharmaceutical industry increasingly prioritizes three-dimensional molecular complexity, compounds like 2172310-85-7 offer valuable templates for fragment-based drug discovery. Its vector-rich pharmacophore makes it particularly suitable for addressing protein-protein interactions, currently one of the most challenging areas in medicinal chemistry.
2172310-85-7 (8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane) Related Products
- 93145-74-5(Isonicotinic acid decyl ester)
- 101043-37-2(Microcystin-LR)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)
- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)




